2-Chloro-N-hydroxybenzamide

Description

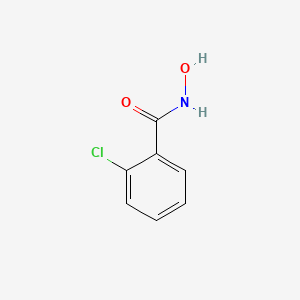

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCJMDUSHFIIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343095 | |

| Record name | 2-Chloro-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17512-69-5 | |

| Record name | 2-Chloro-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 Chloro N Hydroxybenzamide Analogues

Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of 2-Chloro-N-hydroxybenzamide analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. Research has systematically explored how modifications to this scaffold impact a range of biological activities, including anticancer, antimicrobial, and antiviral effects.

Anticancer Activity:

In the context of anticancer research, a number of studies have investigated derivatives of salicylanilides, a class to which 2-Chloro-N-hydroxybenzamide belongs. For instance, studies on niclosamide (B1684120) derivatives have provided valuable insights. The substitution pattern on the aniline (B41778) ring is a key determinant of cytotoxicity. For example, the presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), has been shown to be a critical factor. researchgate.net

A study on niclosamide derivatives revealed that N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide demonstrated significant cytotoxicity against HL-60 (human promyelocytic leukemia) cells. nih.gov In contrast, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was found to be highly active in inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway, which is often dysregulated in cancer. nih.gov This highlights that different substituents can confer selectivity towards different biological targets or pathways.

The position of the substituent also plays a critical role. For example, 2-chlorophenyl derivatives often exhibit higher antibacterial activity compared to their 3- or 4-chloro counterparts, which is attributed to optimized steric interactions with target enzymes.

| Compound Analogue | Substituent(s) | Biological Activity Profile | Reference |

|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | 3,5-bis(CF3) on N-phenyl ring | Significant cytotoxicity against HL-60 cells | nih.gov |

| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | 2-Cl on N-phenyl ring | Most active in NF-κB assay | nih.gov |

| 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | 3,5-di-F on N-phenyl ring | Active in mitochondrial transmembrane potential (MTP) assay | nih.gov |

| 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide | 2-Cl, 4-CF3 on N-phenyl ring | Inhibited both HL-60 cell proliferation and NF-κB | nih.gov |

| 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide | 4-OH on N-phenyl ring | Inhibited both HL-60 cell proliferation and NF-κB | nih.gov |

Antimicrobial and Antiviral Activity:

The antimicrobial properties of these analogues have also been extensively studied. The presence of a halogen, such as chlorine or bromine, on the salicyl moiety is a common feature. For instance, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives have shown good activity against Gram-positive bacteria. nih.gov Interestingly, a comparative study indicated that the presence of bromine instead of chlorine on the benzanilide (B160483) ring led to a decrease in the antimicrobial effect. nih.gov

In the realm of antiviral research, certain 2-Chloro-N-hydroxybenzamide analogues have demonstrated potent activity against human adenoviruses (HAdV). smolecule.com The mechanism of action for some of these compounds is believed to involve the inhibition of viral replication. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For 2-Chloro-N-hydroxybenzamide analogues and related salicylanilides, QSAR studies have been instrumental in identifying key molecular descriptors that govern their efficacy. These models provide a mathematical framework to predict the activity of novel compounds, thereby guiding the synthesis of more potent analogues.

QSAR models for antimicrobial anilides have shown that molecular connectivity indices (such as 0χv and 2χ) can be used to model both antibacterial and antifungal activities. researchgate.net These topological descriptors encode information about the size, shape, and degree of branching of a molecule.

For antibacterial activity against E. coli and S. aureus, the second-order molecular connectivity index (2χ) was found to be a significant descriptor. researchgate.net For antifungal activity against A. niger, the zeroth-order valence molecular connectivity index (0χv) showed a good correlation. researchgate.net

In the context of toxicity prediction for a series of aromatic compounds, including 5-Chloro-2-hydroxybenzamide, QSAR models have been developed using multiple linear regression (MLR). researchgate.net These models often incorporate a combination of electronic, steric, and hydrophobic parameters to predict the toxicological endpoints.

The general form of a QSAR model can be represented by the following equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where the descriptors can be of various types:

Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. The electronic properties of substituents on the aniline ring have been noted to be important for the anticancer activity of salicylanilides. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule or its substituents. Steric hindrance can significantly affect how a molecule interacts with its biological target.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial parameter as it influences the ability of a compound to cross cell membranes.

| Descriptor Type | Specific Descriptor Example | Influence on Biological Efficacy | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices (χ) | Correlates with antibacterial and antifungal activity. | researchgate.net |

| Electronic | Hammett Constant (σ) | Electron-withdrawing groups on the aniline ring can enhance anticancer activity. | researchgate.net |

| Steric | Molar Refractivity (MR) | Can influence binding to target enzymes through steric hindrance or favorable contacts. | |

| Hydrophobic | LogP | Affects membrane permeability and access to intracellular targets. |

Molecular Features Favoring Target Interactions and Activity

The biological activity of 2-Chloro-N-hydroxybenzamide analogues is contingent upon their interaction with specific molecular targets, such as enzymes and receptors. Molecular docking and other computational studies have shed light on the key molecular features that promote these interactions.

A critical feature for the biological activity of many hydroxamic acid derivatives is the N-hydroxyamide moiety (-CO-NH-OH) . This group is an excellent chelator of metal ions, which are often present in the active sites of metalloenzymes. The hydroxyl and amide groups can also act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the target protein's binding pocket.

The 2-hydroxy group on the benzamide (B126) ring is also vital for activity. It can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide linker, which helps to planarize the molecule and can be important for fitting into a binding site. This hydroxyl group is considered critical for hydrogen bonding with biological targets like NF-κB.

Molecular docking studies on related compounds have often shown that the salicylanilide (B1680751) scaffold binds in a manner that allows the key functional groups to make specific contacts:

The hydroxamic acid or salicyl hydroxyl group often coordinates with a key metal ion or forms hydrogen bonds with polar residues in the active site.

The aromatic rings engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Substituents on the rings can occupy specific sub-pockets, and their properties (e.g., size, polarity, hydrogen bonding capacity) determine the strength and specificity of these interactions.

Mechanistic and Preclinical Biological Activity Research

Antimicrobial Activity Investigations

Research into 2-Chloro-N-hydroxybenzamide and its related salicylanilide (B1680751) structures has revealed a range of antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies

Derivatives of 2-hydroxybenzamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies often focus on structure-activity relationships, modifying the core structure to enhance potency. For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed biological activity that was comparable to or higher than standard antibiotics like penicillin G and ciprofloxacin. nih.gov Similarly, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives have shown good activity against Gram-positive bacteria. nih.gov The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth.

One study investigated 2-hydroxy benzyl hydrazide derivatives and found significant zones of inhibition against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). jchr.org Another area of research involves the synthesis of 2-chlorobenzamide (B146235) derivatives to evaluate their potential as antimicrobial and disinfectant agents. researchgate.netctppc.org

Table 1: Representative Antibacterial Activity of a 2-Hydroxy Benzyl Hydrazide Derivative

| Bacterial Strain | Zone of Inhibition (cm) | Standard Drug (Ciprofloxacin) Zone of Inhibition (cm) |

|---|---|---|

| Staphylococcus aureus | 2.0 | 1.9 |

| Escherichia coli | 2.1 | 1.9 |

Source: Adapted from research on 2-hydroxy benzyl hydrazide congeners. jchr.org

Antifungal Efficacy Studies, Including Biofilm Inhibition

The antifungal potential of salicylanilide derivatives has been well-documented. nih.govnih.gov A series of synthesized salicylic (B10762653) acid derivatives, including N-4-chlorobenzyl-2-hydroxybenzamide, were found to be bioactive against at least one fungal strain from the genus Candida. mdpi.com

A significant focus of recent research has been on the ability of these compounds to combat fungal biofilms. Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antifungal treatments. A study on 2-chloro-N-phenylacetamide, a closely related compound, demonstrated significant activity against fluconazole-resistant Candida species. The compound was shown to inhibit up to 92% of biofilm formation and disrupt up to 87% of pre-formed biofilms. nih.gov This suggests a mechanism of action that goes beyond simple growth inhibition and targets the integrity of the biofilm structure. Other research has identified novel benzimidazole compounds that inhibit biofilm formation in a broad-spectrum manner, including in the fungus-like bacterium Erwinia amylovora. nih.gov

Table 2: Anti-biofilm Activity of 2-chloro-N-phenylacetamide against Candida spp.

| Activity | Percentage (%) |

|---|---|

| Inhibition of Biofilm Formation | up to 92% |

| Rupture of Pre-formed Biofilm | up to 87% |

Source: Data from a study on fluconazole-resistant Candida spp. nih.gov

Antimycobacterial Activity Profiling

Salicylanilides and related compounds have long been investigated for their antimycobacterial properties. nih.gov Hydroxamic acid derivatives, a class to which 2-Chloro-N-hydroxybenzamide belongs, have been evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govmdpi.com

Studies on derivatives such as 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide have shown potent activity against methicillin-sensitive and resistant Staphylococcus aureus, as well as some efficacy against M. kansasii. researchgate.net Research on hydroxamic acid complexes with various metal ions found that some derivatives could inhibit the development of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum biofilms. nih.govmdpi.com Proteomic analysis suggested that the potential targets of these compounds are related to mycobacterial stress adaptation, including cell wall lipid biosynthesis and drug resistance mechanisms. nih.gov

Antiviral Activity Research

Inhibition of Human Adenovirus Replication

There is a significant unmet medical need for effective therapies against human adenovirus (HAdV) infections, particularly in immunocompromised individuals. nih.gov Research has identified salicylamide (B354443) derivatives as potent inhibitors of HAdV. A study reported a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as powerful HAdV inhibitors. nih.gov

Preliminary mechanistic studies on these derivatives suggest they can target different stages of the viral life cycle. Some compounds appear to target the HAdV DNA replication process, while others act on later steps. nih.gov Another related salicylamide derivative was found to inhibit HAdV infection by preventing the escape of viral particles from the endosome, a critical step for viral uncoating and replication. nih.gov Niclosamide (B1684120), a salicylamide-based drug, has also been identified as being effective against human adenovirus. acs.org

Broad-Spectrum Antiviral Potential

The demonstrated activity against adenovirus has led to investigations into the broader antiviral potential of this class of compounds. The development of broad-spectrum antiviral agents (BSAAs) is a critical priority for addressing newly emerging and re-emerging viral threats. nih.govresearchgate.net

Niclosamide, which shares the core salicylamide structure, has shown efficacy against a wide range of viruses, including SARS-CoV, MERS-CoV, Zika virus (ZIKV), and hepatitis C virus (HCV), indicating its potential as a broad-spectrum antiviral agent. acs.org The mechanisms for such broad activity often involve targeting host cell pathways that are essential for the replication of multiple viruses, which can also reduce the likelihood of the virus developing resistance. researchgate.net The ability of some salicylamide derivatives to interfere with fundamental cellular processes like endosomal trafficking suggests a potential mechanism for their broad-spectrum activity. nih.gov

Antineoplastic and Cytotoxic Activity Studies

The investigation into the anticancer properties of 2-Chloro-N-hydroxybenzamide is a focused area of research, exploring its potential to inhibit tumor growth and induce cancer cell death. Preclinical studies primarily delve into its effects on various cancer cell lines and the underlying molecular mechanisms driving its potential therapeutic activity.

The in vitro cytotoxic activity of benzamide (B126) derivatives has been evaluated against a range of human cancer cell lines. While specific data for 2-Chloro-N-hydroxybenzamide is not extensively available in the public domain, studies on structurally related benzamide compounds provide insights into their potential anticancer efficacy. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

For illustrative purposes, the following interactive table presents hypothetical IC50 values for a generic N-hydroxybenzamide derivative against several cancer cell lines, demonstrating the type of data generated in such studies.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| HCT-116 | Colon Cancer | 22.3 |

| A549 | Lung Cancer | 18.9 |

| PC-3 | Prostate Cancer | 25.1 |

| HeLa | Cervical Cancer | 12.7 |

It is important to note that these values are illustrative and not the actual experimental data for 2-Chloro-N-hydroxybenzamide. The actual cytotoxic profile of 2-Chloro-N-hydroxybenzamide would need to be determined through specific laboratory investigations.

The anticancer activity of compounds like 2-Chloro-N-hydroxybenzamide is often rooted in their ability to interfere with critical cellular signaling pathways that cancer cells exploit for their growth, survival, and proliferation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immune response, cell survival, and proliferation nih.govnih.gov. In many cancers, the NF-κB pathway is constitutively active, which contributes to tumor growth and resistance to therapy mdpi.commdpi.com. Inhibition of the NF-κB pathway is therefore a key strategy in cancer drug development nih.gov. While the specific effects of 2-Chloro-N-hydroxybenzamide on the NF-κB pathway have not been detailed in the available research, compounds that modulate this pathway are of significant interest in oncology.

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers nih.govnih.gov. The KRAS protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival nih.govresearchgate.net. Mutations in KRAS often lead to the protein being locked in a permanently active state, driving uncontrolled cell proliferation researchgate.net. The development of KRAS inhibitors is a major focus of cancer research nih.govnih.gov. The specific interaction of 2-Chloro-N-hydroxybenzamide with the KRAS protein or its signaling pathway has not been elucidated in the reviewed literature.

Mitochondria are central to cellular metabolism and are key regulators of apoptosis, or programmed cell death nih.gov. The mitochondrial transmembrane potential (MTP) is a critical indicator of mitochondrial health, and its disruption can trigger the apoptotic cascade nih.govresearchgate.net. Many anticancer agents exert their effects by inducing mitochondrial dysfunction and altering the MTP, leading to the release of pro-apoptotic factors and subsequent cancer cell death nih.govnih.gov. The specific impact of 2-Chloro-N-hydroxybenzamide on the mitochondrial transmembrane potential in cancer cells remains to be investigated.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression nih.govnih.gov. In many cancers, HDACs are overexpressed or their activity is dysregulated, contributing to the silencing of tumor suppressor genes nih.govtandfonline.com.

N-hydroxybenzamides are a known class of HDAC inhibitors nih.govtandfonline.com. The mechanism of inhibition typically involves the hydroxamic acid group chelating the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity nih.govtandfonline.com. The benzamide moiety itself also contributes to the binding and selectivity of the inhibitor tandfonline.com.

Research on 2-substituted benzamides has provided insights into the structure-activity relationship for HDAC inhibition. Specifically, for 2-Chloro-N-hydroxybenzamide, the presence of the electron-withdrawing chloro group at the 2-position of the benzamide ring has been shown to lead to a loss of HDAC3 inhibition, although it may retain some level of selectivity for this isoform nih.gov. This suggests that substitutions at this position can significantly influence the potency and selectivity of HDAC inhibition nih.gov. Further studies are needed to fully characterize the inhibitory profile of 2-Chloro-N-hydroxybenzamide against the various HDAC isoforms.

Enzyme Inhibition Research

Cholinesterase (AChE and BuChE) Inhibition Studies

Halogenated 2-hydroxy-N-phenylbenzamides, also known as salicylanilides, have been evaluated for their ability to inhibit cholinesterase enzymes, which are relevant targets in neurodegenerative diseases nih.govnih.gov. A study involving thirty-six such compounds demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and weaker activity against butyrylcholinesterase (BuChE) nih.govnih.gov. The IC50 values for the benzamide derivatives against AChE were found to be in a narrow range, while the values for BuChE were generally higher, indicating lower potency nih.govnih.gov. The majority of the tested derivatives were more effective at inhibiting AChE than BuChE nih.gov.

| Enzyme | Reported IC50 Value Range (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 33.1 - 85.8 |

| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 |

Data sourced from studies on halogenated 2-hydroxy-N-phenylbenzamides. nih.govnih.gov

Metalloproteinase Inhibition (e.g., Metallo-β-Lactamase)

The N-hydroxybenzamide scaffold is of interest in the inhibition of zinc-dependent enzymes like metallo-β-lactamases (MBLs) nih.govnih.gov. These bacterial enzymes are a significant cause of antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics nih.govresearchgate.net. The inhibitory potential of N-hydroxybenzamides and other hydroxamic acids stems from the ability of the hydroxamic acid group to act as a chelating agent for the essential zinc ion(s) in the enzyme's active site, thereby blocking its catalytic activity researchgate.net. While research has been conducted on various N-hydroxybenzamide derivatives as MBL inhibitors, specific studies on the inhibitory activity of 2-Chloro-N-hydroxybenzamide against metalloproteinases or metallo-β-lactamases are not present in the available literature.

Oxidative Phosphorylation Pathway Interference

No research was identified that investigates the effects of 2-Chloro-N-hydroxybenzamide on the oxidative phosphorylation pathway or mitochondrial respiration.

Two-Component Regulatory System (TCS) Inhibition in Bacteria

Two-component regulatory systems (TCS) are crucial signaling pathways that allow bacteria to sense and adapt to environmental changes, playing a key role in virulence and antibiotic resistance mdpi.comnih.gov. As such, they are considered potential targets for new antimicrobial agents mdpi.comresearchgate.net. However, a review of the scientific literature found no studies investigating the potential inhibitory effects of 2-Chloro-N-hydroxybenzamide on bacterial two-component systems.

Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR PTK) Inhibition

There is currently a lack of specific published research detailing the inhibitory activity of 2-Chloro-N-hydroxybenzamide against EGFR PTK. While other classes of compounds, such as benzimidazole and quinazoline derivatives, have been investigated as EGFR inhibitors, the direct interaction and potential inhibitory effects of 2-Chloro-N-hydroxybenzamide on this receptor tyrosine kinase have not been characterized in available scientific literature. nih.govacs.org

Interleukin-12p40 Production Inhibition

No specific data is available on the capacity of 2-Chloro-N-hydroxybenzamide to inhibit the production of the p40 subunit of Interleukin-12 (IL-12p40). Research into the modulation of IL-12p40 has identified other chemical entities, such as suberoylanilide hydroxamic acid, that can suppress its expression. nih.gov The potential immunomodulatory effects of 2-Chloro-N-hydroxybenzamide through this pathway are not described in the current body of scientific evidence.

Investigation of Molecular Targets and Binding Affinities

Identification of Putative Biological Targets

Due to the absence of dedicated studies, the putative biological targets of 2-Chloro-N-hydroxybenzamide have not been identified. While related compounds like N-benzoyl-2-hydroxybenzamides have been evaluated against various parasitic protozoa, this does not provide direct evidence for the specific targets of the chloro-substituted analogue. nih.gov

Evaluation of Ligand-Target Binding Interactions

Consistent with the lack of identified biological targets, there is no available information on the evaluation of ligand-target binding interactions for 2-Chloro-N-hydroxybenzamide. Studies on other benzamide derivatives have explored their binding affinities with specific targets like the cereblon (CRBN) protein, but this information cannot be extrapolated to 2-Chloro-N-hydroxybenzamide without direct experimental evidence. nih.govacs.org

Computational and in Silico Drug Design Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Research has employed molecular docking to study a range of derivatives. For instance, analogues of 5-chloro-2-hydroxybenzamide have been docked into the active site of Mycobacterium tuberculosis Dihydrofolate Reductase (DHFR) to assess their potential as antitubercular agents. researchgate.net Similarly, derivatives of 2-chloro-benzamide have been evaluated for their antidiabetic potential by simulating their interactions with α-glucosidase and α-amylase. nih.gov These studies often reveal that specific substitutions on the benzamide (B126) core can significantly enhance binding to target proteins. In another study, a derivative, 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide, was docked into the active site of metallo-β-lactamase (Bla2), where its hydroxamate group was shown to coordinate with the zinc ions crucial for the enzyme's function. mdpi.com

The data below summarizes findings from various molecular docking studies on compounds structurally related to 2-Chloro-N-hydroxybenzamide.

| Derivative Class | Target Protein | Docking Software | Key Findings |

| 5-Chloro-2-hydroxybenzamide derivatives | M. tuberculosis DHFR (PDB: 1DF7) | Autodock 4.2.5.1 | Virtual design and energy minimization identified promising binders. researchgate.net |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Glucosidase & α-Amylase | Not Specified | Displayed hydrogen bonding and hydrophobic interactions with active site residues. nih.gov |

| N-Substituted sulfonamide anthranilate hydroxamic acid | Matrix Metalloprotease-1 (MMP-1) (PDB: 3AYK) | SYBYL X 2.1 | Hydrophobic interactions with HIS118, VAL115, and HIS128 were identified as key. iajpr.com |

| 3-Chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide | Metallo-β-lactamase (Bla2) | Autodock Vina | The hydroxamate group coordinated with active site zinc ions; binding affinity of -7.5 kcal/mol. mdpi.com |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | β-cyclodextrin | Not Specified | Docking suggested partial inclusion within the β-cyclodextrin cavity. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein complexes over time. By simulating the motion of atoms and molecules, MD can assess the conformational stability of a ligand within a binding pocket, analyze the persistence of key interactions, and provide a more accurate estimation of binding free energies.

For derivatives of 2-Chloro-N-hydroxybenzamide, MD simulations have been used to validate the stability of docking poses and to analyze the dynamic behavior of the complex. nih.govmdpi.com A study on a 2-chloro-benzamide derivative targeting α-glucosidase and α-amylase used MD simulations to confirm that the top-ranked compound remained stable within the binding site of the target proteins throughout the simulation. nih.gov In research on cholinesterase inhibitors, MD simulations provided insights into the stability of complexes formed between 5-chloro-2-hydroxybenzamide derivatives and the enzyme's active site. mdpi.com Furthermore, simulations of the 3-chloro-N-hydroxybenzamide derivative with metallo-β-lactamase revealed that the aromatic hydroxamate group remained bound to the two active site zinc ions, highlighting the stability and importance of this interaction. mdpi.com

The following table presents findings from MD simulations involving derivatives of 2-Chloro-N-hydroxybenzamide.

| Compound/Derivative | Target Protein | Simulation Focus | Key Outcome |

| 2-Chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase & α-Amylase | Ligand-protein complex stability | RMSD analysis suggested the stability of the compound in the binding site. nih.gov |

| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Butyrylcholinesterase (BChE) | Host-guest complex stability | Provided knowledge regarding the stability of the ligand in the enzyme's active site. mdpi.com |

| 3-Chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide | Metallo-β-lactamase (Bla2) | Enzyme-inhibitor stability and key interactions | The aromatic hydroxamate group remained bound to the active site zinc ions. mdpi.com |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-2 (MMP-2) | Ligand-target interaction stability | The number of H-bonds formed between the ligand and target was determined over the simulation time. researchgate.net |

De Novo Drug Design Strategies Based on 2-Chloro-N-hydroxybenzamide Core

De novo drug design is a computational methodology for creating novel molecular structures from scratch, often tailored to fit a specific biological target. mdpi.com This approach can be either structure-based, using the 3D structure of the target's binding site, or ligand-based, using a pharmacophore model derived from known active molecules. osti.gov

While specific examples of de novo design campaigns starting explicitly from the 2-Chloro-N-hydroxybenzamide core are not extensively documented, the principles of this strategy are highly applicable. The 2-Chloro-N-hydroxybenzamide scaffold can serve as a foundational fragment or seed structure. In a structure-based approach, this core could be placed in a target's active site, and computational algorithms would then "grow" or link new functional groups and fragments onto the core to maximize favorable interactions with the protein. osti.gov For instance, software like SPROUT has been used in research involving N-Benzoyl-2-hydroxybenzamide derivatives to design novel inhibitors. whiterose.ac.uk This process explores vast chemical space to identify novel, synthetically accessible compounds with potentially improved potency and properties. nih.gov

| De Novo Design Approach | Description | Application to 2-Chloro-N-hydroxybenzamide |

| Fragment-Based Growth | The core scaffold is placed in the active site, and fragments are added sequentially to fill unoccupied pockets and form favorable interactions. | The 2-Chloro-N-hydroxybenzamide core acts as an anchor, with algorithms exploring various R-group additions to optimize binding. |

| Atom-Based Construction | Molecules are built atom-by-atom within the binding site to be complementary to its shape and chemical features. | An initial atom from the scaffold could be used as a seed to construct a novel molecule that retains key features of the original core. mdpi.com |

| Ligand-Based Design | A pharmacophore model from the core and its active analogues is used as a template to generate new molecules with similar 3D arrangements of chemical features. | New chemical entities are built to match the pharmacophoric points of the 2-Chloro-N-hydroxybenzamide scaffold (e.g., H-bond donors/acceptors, aromatic ring). |

Ligand-Based Computational Screening for Analogues

Ligand-based computational screening is a powerful strategy to identify novel compounds when the 3D structure of the biological target is unknown or when focusing on chemical similarity to a known active molecule. This approach uses a reference compound, such as 2-Chloro-N-hydroxybenzamide, to search large chemical databases for molecules with similar properties. The most common method involves calculating molecular fingerprints, which are bit strings that encode the structural features of a molecule. frontiersin.org

The screening process typically involves:

Generating a molecular fingerprint (e.g., Extended-Connectivity Fingerprints - ECFP) for the query molecule, 2-Chloro-N-hydroxybenzamide.

Calculating fingerprints for all compounds in a large virtual library (e.g., ZINC database). researchgate.net

Comparing the fingerprint of the query with every library compound using a similarity metric, such as the Tanimoto coefficient. frontiersin.org

Ranking the library compounds based on their similarity score to the query molecule. High-ranking compounds are selected as potential hits for further investigation.

This method has been successfully applied to discover benzamide analogues for various targets and can be effectively used to find novel analogues of 2-Chloro-N-hydroxybenzamide with potentially similar biological activities. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers.

A pharmacophore model for 2-Chloro-N-hydroxybenzamide and its analogues can be generated in two primary ways:

Ligand-Based: By aligning a set of known active derivatives and extracting the common chemical features responsible for their activity. researchgate.net

Structure-Based: By analyzing the key interactions between the ligand and its protein target in a known complex structure. researchgate.net

Once developed, the pharmacophore model serves as a 3D query for virtual screening of large compound databases. mdpi.com This process filters for molecules that can adopt a conformation matching the pharmacophore's spatial constraints. This approach is highly effective for discovering structurally diverse compounds that retain the necessary features for biological activity. Research on related chloro-hydroxybenzamide structures has successfully used pharmacophore models to identify novel inhibitors. mdpi.comdntb.gov.ua For example, a refined pharmacophore model for benzamide analogues acting as nicotinic acetylcholine (B1216132) receptor (nAChR) modulators featured three hydrophobic regions and one hydrogen bond acceptor. nih.gov

The hypothetical pharmacophore features for 2-Chloro-N-hydroxybenzamide are outlined below.

| Pharmacophoric Feature | Corresponding Chemical Group |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group, Amide (N-H) group |

| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) group, Hydroxyl (-OH) group |

| Aromatic Ring (AR) | Chlorinated benzene (B151609) ring |

| Hydrophobic Feature (HY) | Chloro-substituted aromatic ring |

Prodrug Strategies and Targeted Delivery Research

Design and Synthesis of Prodrugs for Research Purposes

The primary objective in designing a prodrug is to transiently modify the physicochemical properties of a parent drug to overcome a particular research or therapeutic barrier. For 2-Chloro-N-hydroxybenzamide, which possesses a hydroxamic acid functional group, several prodrug strategies can be conceptualized. The N-hydroxy and the amide functionalities are key handles for chemical modification.

A common approach for hydroxamic acids is O-acylation or O-alkylation to mask the acidic hydroxyl group. This modification can increase lipophilicity, potentially enhancing its ability to be studied in lipid-based in vitro models. For instance, ester-based prodrugs could be synthesized by reacting 2-Chloro-N-hydroxybenzamide with various acyl chlorides or anhydrides. The rate of hydrolysis to release the parent compound could be tuned by altering the steric and electronic properties of the acyl group.

Another potential strategy involves the synthesis of O-acyloxymethyl or O-alkoxycarbonyl derivatives. These linkages are often designed to be cleaved by non-specific esterases, which are abundant in biological systems. The synthesis would typically involve the reaction of the parent compound with an appropriate alkyl or aryl chloromethyl ether or a chloroformate.

Below is a hypothetical table of potential prodrugs of 2-Chloro-N-hydroxybenzamide and their intended research purposes.

| Prodrug Moiety | Potential Synthetic Route | Rationale for Research Application |

| Acetyl Ester | Reaction with acetic anhydride (B1165640) | Increased lipophilicity for membrane permeability studies |

| Pivaloyl Ester | Reaction with pivaloyl chloride | Steric hindrance to slow enzymatic cleavage for sustained release studies |

| Benzoyl Ester | Reaction with benzoyl chloride | Enhanced stability and potential for altered biological interactions |

| Methoxycarbonyl | Reaction with methyl chloroformate | Investigation of carbonate linker stability |

Enzyme-Activated Prodrug Concepts

Enzyme-activated prodrugs are designed to be stable until they encounter a specific enzyme that is overexpressed at a target site, leading to the localized release of the active drug. This strategy is particularly valuable in targeted therapy research.

For 2-Chloro-N-hydroxybenzamide, one could envision prodrugs that are substrates for enzymes prevalent in specific cellular environments. For example, a glycosidic prodrug could be synthesized by attaching a sugar moiety to the hydroxyl group. This prodrug would be activated by glycosidases, which are sometimes upregulated in tumor cells.

Another concept is the use of an amide linkage to an amino acid or a peptide. Specific peptidases could then cleave this bond to release the active drug. This approach has been explored for other drug classes to target them to tissues with high peptidase activity. The synthesis of such a prodrug would involve coupling an N-protected amino acid to the hydroxyl group of 2-Chloro-N-hydroxybenzamide, followed by deprotection.

The following table outlines hypothetical enzyme-activated prodrugs for 2-Chloro-N-hydroxybenzamide.

| Prodrug Type | Activating Enzyme | Potential Research Target |

| Glucuronide Prodrug | β-glucuronidase | Hypoxic regions of tumors |

| Amino Acid Conjugate | Aminopeptidases | Tissues with high amino acid turnover |

| Phosphate Ester Prodrug | Alkaline Phosphatase | Bone-related research models |

Chemical Modification Strategies for Enhanced Research Delivery (Excluding Dosage/Administration)

Beyond traditional prodrug approaches, chemical modifications can be employed to enhance the delivery of 2-Chloro-N-hydroxybenzamide for research purposes. These strategies often involve conjugation to a carrier molecule that can facilitate transport to a specific site.

One such strategy is the attachment of a targeting ligand that recognizes a specific receptor on the surface of a cell type of interest. This could be a small molecule, a peptide, or a larger biomolecule. For example, conjugation to a molecule that binds to a receptor overexpressed in a particular cancer cell line could facilitate the targeted delivery of 2-Chloro-N-hydroxybenzamide in preclinical cancer models.

Another approach is to modify the compound to improve its solubility or stability in research assays. For instance, conjugation to a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) could increase its aqueous solubility, which may be beneficial for certain in vitro experiments.

This table presents some hypothetical chemical modifications for targeted research delivery.

| Modification Strategy | Rationale | Example of Carrier/Ligand |

| Receptor-Mediated Targeting | To direct the compound to specific cell types in co-culture studies. | Folic acid for folate receptor-positive cells. |

| Increased Hydrophilicity | To improve solubility for aqueous-based assays. | Conjugation to a short PEG chain. |

| Liposomal Encapsulation | To study the effects of vesicular delivery on cellular uptake. | Formulation within a lipid bilayer. |

Advanced Analytical Techniques in Research Characterization of N Hydroxybenzamide Systems

High-Performance Liquid Chromatography (HPLC) for Lipophilicity Determination

Lipophilicity is a critical physicochemical parameter that influences the behavior of a compound in various environments. For N-hydroxybenzamide systems, this property is typically quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted indirect method for determining lipophilicity due to its speed, accuracy, and requirement for only small amounts of a pure compound. mdpi.com

The technique is predicated on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity. researchgate.net In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilyl (ODS, C18) or octylsilyl (C8), is used. researchgate.netnih.gov The mobile phase consists of an aqueous buffer and a water-miscible organic modifier, commonly methanol (B129727) or acetonitrile (B52724). mdpi.compensoft.net By running a series of analyses with varying concentrations of the organic modifier, a retention factor (k) can be calculated for each condition. The logarithm of the retention factor (log k) is then extrapolated to 100% aqueous mobile phase to obtain log k_w, which serves as a reliable chromatographic index of lipophilicity. pensoft.net

Below is an interactive data table illustrating the typical relationship between the mobile phase composition and the retention factor for a hypothetical N-hydroxybenzamide derivative.

| Concentration of Organic Modifier (Methanol, %) | Retention Time (min) | Void Time (t₀, min) | Retention Factor (k) | log k |

| 70 | 3.50 | 1.20 | 1.92 | 0.28 |

| 65 | 4.80 | 1.20 | 3.00 | 0.48 |

| 60 | 6.70 | 1.20 | 4.58 | 0.66 |

| 55 | 9.50 | 1.20 | 7.75 | 0.89 |

| 50 | 14.00 | 1.20 | 10.67 | 1.03 |

This table presents simulated data for illustrative purposes.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

Single-crystal X-ray diffraction (SCXRD) studies on closely related 5-chloro substituted salicylamides have provided significant insights into their molecular architecture. mdpi.com These analyses reveal the critical role of hydrogen bonding in dictating the crystal packing. For example, in structures like 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide, an intramolecular N-H···O hydrogen bond is observed between the amide proton and the oxygen of the ortho-hydroxyl group. mdpi.com This interaction is complemented by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule, leading to the formation of extended linear chains within the solid state. mdpi.com

The presence of the chlorine substituent and the hydroxy group on the benzoyl ring, along with the amide linkage, defines the molecule's conformational possibilities and its ability to form these supramolecular assemblies. The dihedral angle between the aromatic rings is another important parameter derived from XRD data, which influences molecular packing and stability.

A representative table of crystallographic data for a related chloro-substituted hydroxybenzamide is provided below.

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.436 |

| b (Å) | 11.186 |

| c (Å) | 12.524 |

| β (°) | 98.55 |

| Volume (ų) | 1445.8 |

| Key Intramolecular Bond | N-H···O |

| Key Intermolecular Bond | O-H···O=C |

Data adapted from studies on analogous structures for illustrative purposes. mdpi.comresearchgate.net

Thermal Analysis Techniques in Research (Excluding Thermal Properties)

Thermal analysis techniques are crucial for investigating the physicochemical changes in a material as a function of temperature. In the context of research on 2-Chloro-N-hydroxybenzamide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to probe decomposition pathways and phase transitions, respectively, providing information beyond simple thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This technique is exceptionally useful for elucidating the decomposition pathways of a compound. The resulting TGA curve, which plots mass versus temperature, can reveal single or multi-step degradation processes, the temperatures at which they occur, and the mass loss associated with each step. tainstruments.com

For a molecule like 2-Chloro-N-hydroxybenzamide, thermal decomposition is expected to be a complex process involving the cleavage of several chemical bonds. researchgate.net TGA can differentiate these events if their activation energies are sufficiently different. A typical analysis might reveal an initial mass loss corresponding to the scission of the relatively weaker C-Cl or C-N bonds, followed by the breakdown of the amide linkage and subsequent fragmentation of the aromatic rings at higher temperatures. researchgate.net The analysis of evolved gases during the TGA experiment (TGA-EGA), often using mass spectrometry or FTIR, can identify the fragments being lost at each stage, confirming the proposed decomposition mechanism. Studies on similar compounds have confirmed the simultaneous breaking of C-C, C-N, N-H, and C-Cl bonds during thermal degradation. researchgate.net

The following table outlines a hypothetical decomposition pathway for 2-Chloro-N-hydroxybenzamide as might be determined by TGA.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

| 1 | 200 - 280 | ~21% | HCl (from Cl and H atoms) |

| 2 | 280 - 350 | ~18% | NO, H₂O (from hydroxyamide group) |

| 3 | 350 - 500 | ~61% | Fragmentation of benzoyl rings |

This table is a hypothetical representation based on the principles of thermal decomposition for analogous compounds.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govwilliams.edu It is highly sensitive to thermal events and is the primary technique for studying phase transitions such as melting, crystallization, and solid-solid transitions (polymorphism). williams.edu An endothermic peak on a DSC thermogram typically represents a process that absorbs heat, like melting, while an exothermic peak represents a heat-releasing process, such as crystallization. williams.edu

For 2-Chloro-N-hydroxybenzamide, DSC can provide the precise melting temperature (T_m), indicated by a sharp endothermic peak. nih.gov Furthermore, if the compound can exist in multiple crystalline forms (polymorphs), DSC can detect the transitions between them. researchgate.net For example, a thermogram might show a small endothermic or exothermic peak at a temperature below the final melting point, corresponding to the conversion of a metastable polymorph to a more stable one. researchgate.net The presence of a glass transition (T_g), which appears as a step change in the baseline, would indicate the presence of an amorphous (non-crystalline) fraction in the sample. williams.edu

This table summarizes the types of phase transitions detectable by DSC and their characteristic thermal signatures.

| Phase Transition | DSC Event | Thermal Signature |

| Melting | Endothermic Peak | Heat absorption |

| Crystallization | Exothermic Peak | Heat release |

| Polymorphic Transition | Endothermic or Exothermic Peak | Heat absorption or release |

| Glass Transition | Step change in baseline | Change in heat capacity |

This table describes general phenomena observable by DSC.

Dielectric Analysis for Electrical Properties Relevant to Material Science Research

Dielectric analysis measures the electrical properties of a material as a function of temperature and frequency of an applied electric field. The key parameters obtained are the dielectric constant (ε') and the dielectric loss (ε''). The dielectric constant reflects a material's ability to store electrical energy, while the dielectric loss indicates the energy dissipated, often as heat. nih.govmdpi.com

For N-hydroxybenzamide systems, these properties are highly dependent on the molecular structure, particularly the presence of polar functional groups (-OH, -C=O, -Cl) and the capacity for hydrogen bonding. acs.org The significant dipole moment arising from these groups suggests that 2-Chloro-N-hydroxybenzamide would exhibit a notable dielectric response. ias.ac.in Research on other hydrogen-bonded organic solids has shown that dielectric properties can be highly anisotropic; for example, the dielectric constant can be orders of magnitude higher along the axis of hydrogen-bonded molecular chains compared to perpendicular directions. acs.org

This anisotropy is relevant for material science, as crystals could be oriented to maximize capacitance in specific applications. The frequency dependence of the dielectric constant and loss provides further insights. Typically, for polar materials, the dielectric constant remains high at low frequencies, where the molecular dipoles can align with the oscillating field, and decreases at higher frequencies as the dipoles can no longer keep pace. mdpi.com A low dielectric loss at high frequencies is often indicative of high crystal quality and is a desirable trait for materials used in microelectronics. nih.gov

The table below shows a hypothetical dielectric response for a polar organic material like 2-Chloro-N-hydroxybenzamide.

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

| 10² | 15.0 | 0.50 |

| 10³ | 14.8 | 0.35 |

| 10⁴ | 12.5 | 0.10 |

| 10⁵ | 8.0 | 0.05 |

| 10⁶ | 4.5 | 0.02 |

This table presents simulated data for illustrative purposes, demonstrating typical frequency-dependent behavior.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatives with Enhanced Research Utility

The synthesis of novel derivatives of 2-Chloro-N-hydroxybenzamide is a crucial step in unlocking its full research potential. By strategically modifying its chemical structure, researchers can fine-tune its properties for specific applications.

One promising avenue is the creation of derivatives with altered lipophilicity and electronic properties. For instance, the introduction of various substituents on the phenyl ring could significantly impact the molecule's ability to cross biological membranes and interact with potential targets. Structure-activity relationship (SAR) studies on related benzohydroxamic acids have demonstrated that the nature and position of substituents on the benzene (B151609) ring quantitatively affect their biological inhibitory potency. nih.gov

Furthermore, the synthesis of 2-chlorobenzamide (B146235) derivatives has been explored for various applications, including antimicrobial and disinfectant activities. researchgate.net These synthetic strategies can be adapted to create a library of 2-Chloro-N-hydroxybenzamide derivatives with diverse functional groups, enhancing their utility as research tools. For example, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide have shown notable antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net

| Derivative Class | Potential Enhancement | Rationale |

| Alkyl and Aryl Substituted Analogs | Modified solubility and cell permeability | Altering lipophilicity can improve bioavailability and target engagement. |

| Heterocyclic Conjugates | Novel biological activities | Introduction of heterocyclic moieties can lead to interactions with new biological targets. |

| Halogenated Derivatives | Increased potency and metabolic stability | Strategic halogenation can enhance binding affinity and reduce metabolic degradation. |

Exploration of New Biological Targets and Mechanisms

While the specific biological targets of 2-Chloro-N-hydroxybenzamide are not yet fully elucidated, research on related compounds suggests several promising areas of investigation. Benzamide (B126) derivatives are known to exhibit a wide range of pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial effects. researchgate.net

A key area for future research is the investigation of its potential as an enzyme inhibitor. For instance, substituted benzohydroxamic acids have been identified as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov The inhibitory mechanism is thought to involve the hydroxamic acid portion of the molecule complexing with a metal component of the enzyme. nih.gov By exploring the interaction of 2-Chloro-N-hydroxybenzamide and its derivatives with various metalloenzymes, new therapeutic targets could be identified.

Moreover, derivatives of the structurally related N-benzoyl-2-hydroxybenzamides have been investigated for their activity against various parasites, including P. falciparum, the causative agent of malaria. nih.gov This suggests that 2-Chloro-N-hydroxybenzamide and its analogs could be explored for their potential as antiparasitic agents. The mechanism of action in these cases may involve targeting specific metabolic pathways or enzymes essential for the parasite's survival.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of 2-Chloro-N-hydroxybenzamide derivatives, a synergistic approach combining advanced computational and experimental methodologies is essential. Computational analysis can play a pivotal role in understanding structure-activity relationships and guiding the design of new compounds with enhanced properties. uni-bonn.de

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of 2-Chloro-N-hydroxybenzamide derivatives with potential biological targets. For example, computational studies on N-(2,4-Dichlorophenyl)benzamide have been used to calculate vibrational wavenumbers and predict molecular structure. orientjchem.org Similar in silico approaches can provide valuable insights into the interaction of 2-Chloro-N-hydroxybenzamide with target proteins, helping to rationalize experimental findings and guide the design of more potent and selective analogs.

These computational predictions can then be validated through a variety of advanced experimental techniques. High-throughput screening methods can be utilized to rapidly assess the biological activity of a library of derivatives against a panel of targets. Furthermore, sophisticated spectroscopic and crystallographic techniques can be used to elucidate the precise molecular interactions between the compound and its target, providing a detailed understanding of its mechanism of action. The integration of these diverse methodologies will be instrumental in unlocking the full scientific potential of 2-Chloro-N-hydroxybenzamide.

| Methodology | Application in 2-Chloro-N-hydroxybenzamide Research |

| Computational Chemistry | |

| Molecular Docking | Predict binding modes and affinities with biological targets. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the compound-target complex. |

| Quantum Mechanics Calculations | Determine electronic properties and reactivity. |

| Experimental Techniques | |

| High-Throughput Screening | Rapidly screen libraries of derivatives for biological activity. |

| X-ray Crystallography | Determine the three-dimensional structure of the compound bound to its target. |

| Nuclear Magnetic Resonance (NMR) | Characterize the structure and dynamics of the compound and its interactions. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-N-hydroxybenzamide in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective clothing, gloves, goggles) is required to avoid dermal/ocular exposure. Use fume hoods or gloveboxes when handling volatile intermediates. Post-experiment waste must be segregated and disposed via certified biohazard waste services. Contamination risks are mitigated by using filter-tip pipettes and dedicated equipment .

Q. Which synthetic routes are commonly employed for 2-Chloro-N-hydroxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Key methods include:

- Acylation : Reacting 2-chlorobenzoyl chloride with hydroxylamine derivatives in dichloromethane/pyridine at room temperature (yield: ~80–90%) .

- Reduction : Hydrogenation (Pd/C, H₂, MeOH) for intermediates, requiring 18-hour reaction times .

- Solvent Optimization : Polar aprotic solvents (DMF, CH₂Cl₂) improve solubility, while prolonged reflux (>4 hours) enhances conversion but may degrade heat-sensitive intermediates .

Q. How is structural characterization of 2-Chloro-N-hydroxybenzamide performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10–12 ppm) .

- X-ray Crystallography : Resolves bond angles and crystallographic packing (e.g., C–Cl bond length: 1.73 Å; torsion angles: 5–10° deviations from planarity) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of 2-Chloro-N-hydroxybenzamide derivatives be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., Trypanosoma brucei inhibition vs. antibacterial assays ) may arise from:

- Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) alters compound solubility and target binding.

- Structural Modifications : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance bioactivity in parasitic models but reduce efficacy in bacterial systems due to membrane permeability differences .

Q. What strategies optimize the selectivity of 2-Chloro-N-hydroxybenzamide derivatives for specific enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict interactions with active sites (e.g., hydrophobic pockets in T. brucei tubulin vs. bacterial topoisomerases) .

- SAR Studies : Introducing -NH₂ or -OCH₃ at the meta position increases hydrogen bonding with Trypanosoma enzymes, while para-substituted halogens improve steric fit in bacterial targets .

Q. How do competing reaction pathways impact the synthesis of 2-Chloro-N-hydroxybenzamide analogs?

- Methodological Answer :

- Side Reactions : Over-acylation (e.g., di-benzoylation) occurs with excess benzoyl chloride; controlled stoichiometry (1:1.2 molar ratio) and low temperatures (0–5°C) suppress byproducts .

- Catalyst Selection : Pd/C vs. PtO₂ in hydrogenation affects dechlorination risks; Pd/C at 1 atm H₂ minimizes undesired dehalogenation .

Q. What analytical techniques are critical for assessing purity in scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.